molecular formula C8H7ClF2O B3178332 2-Chloro-1-(3,4-difluorophenyl)ethanol CAS No. 51336-97-1

2-Chloro-1-(3,4-difluorophenyl)ethanol

Cat. No. B3178332
CAS RN: 51336-97-1
M. Wt: 192.59 g/mol
InChI Key: RYOLLNVCYSUXCP-UHFFFAOYSA-N
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Description

“2-Chloro-1-(3,4-difluorophenyl)ethanol” is a chiral compound . It is an intermediate for the drug ticagrelor , which is used for the prevention of atherothrombotic events in adult patients with acute coronary syndromes . The compound is a solid and has a strong smell of chlorine . It is insoluble in water at room temperature but can dissolve in organic solvents such as ethanol and dimethylformamide .


Synthesis Analysis

The synthesis of “2-Chloro-1-(3,4-difluorophenyl)ethanol” often involves the asymmetric reduction of the ketone precursor 2-chloro-1-(3,4-difluorophenyl)ethanone . This process is catalyzed by ketoreductases . For instance, the ketoreductase ChKRED20 was found to catalyze the reduction of the ketone precursor with excellent stereoselectivity . After screening an error-prone PCR library of the wild-type ChKRED20, two mutants, each bearing a single amino acid substitution of H145L or L205M, were identified with significantly increased activity .


Molecular Structure Analysis

The molecular formula of “2-Chloro-1-(3,4-difluorophenyl)ethanol” is C8H7ClF2O . Its average mass is 192.590 Da and its monoisotopic mass is 192.015350 Da .


Chemical Reactions Analysis

The chemical reaction involved in the synthesis of “2-Chloro-1-(3,4-difluorophenyl)ethanol” is the reduction of the ketone precursor 2-chloro-1-(3,4-difluorophenyl)ethanone . This reduction is catalyzed by ketoreductases .


Physical And Chemical Properties Analysis

“2-Chloro-1-(3,4-difluorophenyl)ethanol” is a solid compound with a strong smell of chlorine . It is insoluble in water at room temperature but can dissolve in organic solvents such as ethanol and dimethylformamide .

Scientific Research Applications

Enzymatic Synthesis

(S)-2-Chloro-1-(3,4-difluorophenyl)ethanol is a crucial chiral intermediate in the synthesis of Ticagrelor, a treatment for acute coronary syndromes. A ketoreductase (KRED) named KR-01 was identified for transforming the corresponding ketone into this chiral alcohol with high conversion and enantiomeric excess (ee). This biocatalytic process is noted for its environmental friendliness and efficiency in industrial applications (Guo et al., 2017).

Alcohol Dehydrogenase Engineering

A study focused on engineering an alcohol dehydrogenase named LkADH to improve its activity and substrate tolerance for producing (S)-2-chloro-1-(3,4-difluorophenyl)ethanol. This involved mutating potential hotspots on the enzyme, leading to a variant with significantly improved catalytic efficiency. This variant could reduce high concentrations of the corresponding ketone to the desired product with high ee, showcasing a promising approach for enhancing enzyme performance in pharmaceutical synthesis (Ye et al., 2023).

Mutagenesis of Ketoreductases

Research on Chryseobacterium sp. CA49 ketoreductases revealed that certain mutants of ChKRED20 significantly increased activity for producing (S)-2-chloro-1-(3,4-difluorophenyl)ethanol. This involved single amino acid substitutions, resulting in mutants with enhanced activity, stability, and efficiency in converting large substrate concentrations to the desired product (Zhao et al., 2017).

Bioreductive Synthesis Using Microbial Cells

The asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone to its corresponding chiral ethanol was achieved using resting cells of Candida ontarioensis. This method proved efficient in producing the chiral intermediate with high yield and enantiomeric excess, offering a practical approach for the synthesis of this important compound (Ni et al., 2012).

Mechanism of Action

The mechanism of action of “2-Chloro-1-(3,4-difluorophenyl)ethanol” in the synthesis of ticagrelor involves its transformation into a chiral alcohol . This transformation is catalyzed by ketoreductases .

Future Directions

The future directions in the research and application of “2-Chloro-1-(3,4-difluorophenyl)ethanol” could involve the development of more efficient and eco-friendly biocatalytic processes for its synthesis . For instance, the use of mutated ketoreductases could potentially enhance the production of this compound . Furthermore, the synthesis of other optically pure chiral alcohols that are used as important drug intermediates at high substrate concentrations could also be explored .

properties

IUPAC Name

2-chloro-1-(3,4-difluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF2O/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8,12H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYOLLNVCYSUXCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(CCl)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601259298
Record name α-(Chloromethyl)-3,4-difluorobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601259298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(3,4-difluorophenyl)ethanol

CAS RN

51336-97-1
Record name α-(Chloromethyl)-3,4-difluorobenzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51336-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(Chloromethyl)-3,4-difluorobenzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601259298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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